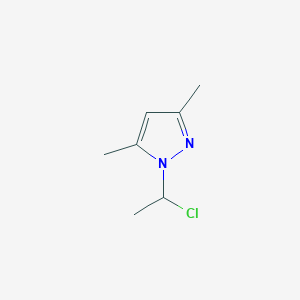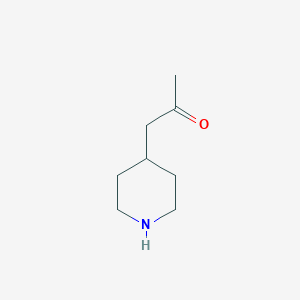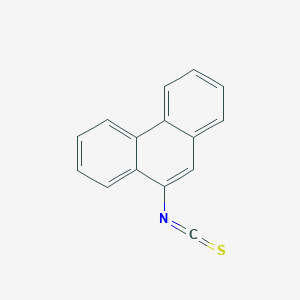
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole, also known as CDMP, is a pyrazole derivative that has been widely used in scientific research. It is a synthetic compound that has shown promising results in various applications, including cancer therapy, neuroprotection, and insect control.
Wirkmechanismus
The exact mechanism of action of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, it is believed to act through the modulation of various signaling pathways. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a key role in the regulation of cell survival and apoptosis. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has also been reported to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has also been reported to reduce oxidative stress and inflammation in the brain, which are associated with various neurological disorders. In addition, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been shown to disrupt the nervous system of insects by inhibiting acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole in lab experiments is its high purity and stability. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole can be easily synthesized and purified, making it a reliable compound for scientific research. However, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole also has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole. One possible direction is to investigate its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an insecticide for agricultural applications. Furthermore, the development of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole analogs with improved potency and selectivity could lead to the discovery of novel therapeutic agents.
Synthesemethoden
The synthesis of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 3,5-dimethyl-1H-pyrazole with 1-chloroethane in the presence of a base. The reaction proceeds through the substitution of the hydrogen atom of the pyrazole ring by the chloroethyl group, resulting in the formation of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole. The purity of the compound can be enhanced by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been investigated as a potential insecticide due to its ability to disrupt the nervous system of insects.
Eigenschaften
CAS-Nummer |
102864-89-1 |
|---|---|
Produktname |
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole |
Molekularformel |
C7H11ClN2 |
Molekulargewicht |
158.63 g/mol |
IUPAC-Name |
1-(1-chloroethyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-5-4-6(2)10(9-5)7(3)8/h4,7H,1-3H3 |
InChI-Schlüssel |
TVIZXANAFHGZQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(C)Cl)C |
Kanonische SMILES |
CC1=CC(=NN1C(C)Cl)C |
Synonyme |
1H-Pyrazole, 1-(1-chloroethyl)-3,5-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















